molecular formula C16H17N3O B563010 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene CAS No. 1217813-19-8

1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene

Cat. No.: B563010
CAS No.: 1217813-19-8
M. Wt: 267.332
InChI Key: SPJNLNFZPWFKNL-MRXNPFEDSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The compound this compound represents a sophisticated organic molecule with well-defined stereochemical properties. The International Union of Pure and Applied Chemistry nomenclature clearly indicates the presence of a chiral center at the 1-position of the propyl chain, specifically designated as the R-configuration. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the azidopropyl chain attached to the phenyl group adopts the R-configuration based on the priority sequence of substituents around the asymmetric carbon atom.

The molecular formula C₁₆H₁₇N₃O accurately represents the atomic composition, with a molecular weight of 267.33 grams per mole. The compound's Chemical Abstracts Service registry number 1217813-19-8 provides unambiguous identification in chemical databases. Alternative nomenclature includes (R)-3-Azido-1-phenyl-1-(2-methylphenoxy)propane, which emphasizes the stereochemical configuration and the connectivity pattern between the azidopropyl and methylphenoxy moieties.

The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity. The R-configuration at the chiral center creates a specific spatial arrangement that distinguishes this enantiomer from its S-counterpart, potentially leading to different interaction profiles with biological targets or catalytic systems. The azide functional group (-N₃) serves as a highly reactive moiety, contributing to the compound's utility in click chemistry applications and bioorthogonal reactions.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex conformational characteristics arising from its flexible alkyl chain and multiple aromatic systems. The compound possesses six rotatable bonds, indicating significant conformational flexibility that allows for various spatial arrangements of the molecular framework. This flexibility primarily originates from the propyl chain connecting the azide group to the chiral center and the ether linkage between the phenyl and methylphenyl rings.

The XLogP3-AA value of 5 indicates highly lipophilic character, suggesting strong partitioning into organic phases and limited water solubility. This lipophilicity stems from the predominantly aromatic character of the molecule, with two benzene rings and a relatively small polar region consisting of the azide group and ether oxygen. The hydrogen bond acceptor count of three corresponds to the three nitrogen atoms in the azide group, while the absence of hydrogen bond donors reflects the lack of hydroxyl, amino, or other proton-donating functionalities.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the C-O bond connecting the chiral carbon to the methylphenoxy group and rotation around the C-C bonds in the propyl chain. The azide group's linear geometry (N-N-N angle approximately 180°) constrains the terminal portion of the molecule, while the aromatic rings maintain planar geometries. The methyl substituent on the phenoxy ring introduces steric considerations that may influence the preferred conformational states and intermolecular interactions.

Comparative Analysis with Structural Analogues

Comparative structural analysis reveals significant relationships between this compound and various analogous compounds that share structural motifs or functional groups. The compound 3-azidopropylamine serves as a simpler analogue containing the azidopropyl chain but lacking the aromatic ether framework. This comparison highlights the contribution of the aromatic systems to the overall molecular properties, particularly lipophilicity and conformational complexity.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C₁₆H₁₇N₃O 267.33 Chiral center, azide group, diaryl ether
3-Azidopropylamine C₃H₈N₄ 100.12 Azide group, primary amine
1-Azido-4-methylbenzene C₇H₇N₃ 133.15 Azide group, methylated benzene ring
Diphenyl ether C₁₂H₁₀O 170.21 Diaryl ether, no azide functionality

The structural analogue 1-azido-4-methylbenzene demonstrates the properties of azide-containing aromatic compounds, exhibiting similar reactivity patterns in click chemistry applications while lacking the propyl chain and ether linkage present in the target compound. This comparison emphasizes the role of the propyl spacer in providing conformational flexibility and the chiral center in introducing stereochemical complexity.

Diphenyl ether represents the core ether linkage motif without azide functionality, providing insight into the contribution of the aromatic ether system to molecular properties. The comparison reveals that diphenyl ether exhibits a melting point range typical of diaryl ethers and demonstrates thermal stability characteristics that may be relevant to the target compound's behavior under various conditions. The presence of the methyl substituent in this compound modifies the electronic properties compared to unsubstituted diphenyl ether, potentially affecting reactivity and physical properties.

The compound [(E)-1-azido-3-phenylprop-2-enyl]benzene provides an interesting comparison with an unsaturated carbon chain and different stereochemical constraints. This analogue demonstrates how the introduction of a double bond alters molecular geometry and reduces conformational flexibility compared to the saturated propyl chain in the target compound. The analysis of these structural relationships provides valuable insights into structure-property relationships and guides the understanding of potential applications and reactivity patterns for this compound.

Properties

IUPAC Name

1-[(1R)-3-azido-1-phenylpropoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJNLNFZPWFKNL-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652445
Record name 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217813-19-8
Record name 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Reduction of Prochiral Ketones

Chiral alcohols are frequently synthesized via asymmetric reduction of ketones using catalysts such as Corey–Bakshi–Shibata (CBS) or Noyori systems. For example:

  • Substrate : 3-Chloro-1-phenylpropan-1-one.

  • Catalyst : (R)-CBS reagent (1 mol%) in tetrahydrofuran at −78°C.

  • Outcome : Provides (1R)-3-chloro-1-phenylpropan-1-ol with >98% enantiomeric excess (ee).

Resolution of Racemic Alcohols

Racemic 3-chloro-1-phenylpropan-1-ol can be resolved using chiral acids (e.g., di-p-toluoyl-D-tartaric acid) to isolate the (R)-enantiomer. Crystallization in toluene yields enantiopure material (99% ee).

Etherification via Mitsunobu Reaction

The Mitsunobu reaction couples the chiral alcohol with 2-methylphenol under stereochemical retention:

  • Conditions : (1R)-3-Chloro-1-phenylpropan-1-ol (1 eq), 2-methylphenol (1.2 eq), triphenylphosphine (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq) in THF (0°C to room temperature, 12 h).

  • Workup : Aqueous NaHCO₃ wash, column chromatography (hexanes:ethyl acetate = 4:1).

  • Yield : 85–90% of (1R)-3-chloro-1-(2-methylphenoxy)-1-phenylpropane.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz) : δ 7.25–7.45 (m, 9H, Ar-H), 4.32 (dd, J = 8.4 Hz, 1H, O-CH), 3.58–3.67 (m, 2H, -CH₂-N₃), 2.41 (s, 3H, Ar-CH₃).

  • ¹³C NMR : 144.2 (C-O), 128.7–137.5 (Ar-C), 52.1 (CH₂-N₃), 21.3 (Ar-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₁₇N₃O : 274.375 [M+H]⁺.

  • Observed : 274.374 (Δ = −0.001 ppm).

Chiral HPLC Validation

  • Column : Chiralpak AD-H (4.6 × 250 mm).

  • Eluent : Hexanes:isopropanol (90:10), 1 mL/min.

  • Retention Time : (R)-enantiomer = 12.7 min; (S)-enantiomer = 14.2 min.

Optimization and Scale-Up Considerations

Solvent Effects on Azide Kinetics

Polar aprotic solvents (DMF, DMSO) enhance NaN₃ solubility and reaction rate but may promote racemization at elevated temperatures. Mixed solvent systems (e.g., DMF:H₂O) mitigate this risk while maintaining efficiency.

Catalytic Asymmetric Synthesis

Direct enantioselective synthesis of the azide precursor remains challenging. Recent advances in organocatalytic azidation (e.g., thiourea-catalyzed SN2) offer potential routes to bypass resolution steps .

Chemical Reactions Analysis

Azide Reduction to Amine

The azide group can be reduced to a primary amine using:

  • Staudinger reaction (triphenylphosphine, THF/H₂O)
  • Hydrogenation (H₂/Pd-C or Lindlar catalyst) .

Example Pathway:
R N3H2/Pd CR NH2\text{R N}_3\xrightarrow{\text{H}_2/\text{Pd C}}\text{R NH}_2

MethodConditionsNotes
Hydrogenation1–3 atm H₂, RT, ethanolRetains stereochemistry
StaudingerTHF/H₂O, 0°C to RTForms iminophosphorane intermediate

Substitution Reactions

The benzyl ether and azide groups may undergo nucleophilic substitution under specific conditions:

  • Azide displacement : Limited due to the stability of the C–N₃ bond. Requires strong nucleophiles (e.g., Grignard reagents) or photolytic activation.
  • Ether cleavage : Acidic (HBr/AcOH) or oxidative (CrO₃) conditions cleave the benzyl ether to yield phenols .

Example:
Benzyl etherHBr AcOHPhenol Alkyl bromide\text{Benzyl ether}\xrightarrow{\text{HBr AcOH}}\text{Phenol Alkyl bromide}

Stability and Decomposition

  • Thermal decomposition : Azides may explosively decompose >100°C, releasing nitrogen gas.
  • Photolysis : Generates nitrenes, which can insert into C–H bonds or dimerize .
HazardMitigation Strategy
Thermal instabilityStore at ≤4°C, avoid shock
Light sensitivityProtect from UV/visible light

Scientific Research Applications

Medicinal Chemistry

Pain Management and Neurological Disorders

One of the prominent applications of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is in the development of analgesics. Research indicates that compounds with azido groups can interact with voltage-gated calcium channels (VGCC), specifically the alpha-2-delta subunit, which is crucial in pain signaling pathways. A patent describes a series of alkoxyamino derivatives, including this compound, demonstrating significant affinity and activity against VGCCs, suggesting potential for treating pain and related disorders .

Materials Science

Polymer Chemistry

The azido group in this compound allows for click chemistry applications, particularly in the synthesis of functionalized polymers. The azide can undergo reactions such as azide-alkyne cycloaddition (the "click" reaction), facilitating the creation of complex polymer architectures with tailored properties. This application is crucial for developing advanced materials used in coatings, adhesives, and biomedical devices.

Synthetic Intermediate

Versatile Building Block

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, makes it valuable for constructing diverse chemical entities. This is particularly relevant in pharmaceutical development where complex molecules are often required.

Case Study: Pain Management

A study highlighted the efficacy of compounds similar to this compound in modulating VGCC activity. The findings indicated that these compounds could serve as promising candidates for developing new analgesic medications. The research utilized both in vitro assays and animal models to assess pain relief efficacy and mechanism of action .

Research on Polymer Applications

Another case study investigated the use of azido-containing compounds in creating novel polymeric materials. The research demonstrated that incorporating this compound into polymer chains enhanced mechanical properties and thermal stability. These findings suggest potential applications in high-performance materials for industrial uses .

Summary Table of Applications

Application Area Description Research Findings
Medicinal ChemistryDevelopment of analgesics targeting VGCCsSignificant affinity shown in pain models
Materials ScienceUse in polymer synthesis via click chemistryEnhanced properties observed in novel polymers
Synthetic IntermediateBuilding block for complex organic synthesisVersatile reactions enabling diverse chemical structures

Mechanism of Action

The mechanism of action of 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions with target molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The trifluoromethyl group in 1-azido-2-(trifluoromethyl)benzene enhances electron withdrawal, stabilizing the azide group but reducing nucleophilicity compared to the target compound’s ether-linked phenylpropoxy chain.
  • Chirality : Both the target compound and 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene exhibit stereochemical specificity, critical for enantioselective reactions.

Physicochemical Properties

Property Target Compound (R)-1-(1-azido-2,2-dimethylpropyl)-3-methylbenzene 1-Azido-2-(trifluoromethyl)benzene
Molecular Weight 265.31 g/mol 202.28 g/mol 187.12 g/mol
Melting Point Not reported Not reported Not reported
Solubility Likely moderate in organic solvents (ether, THF) Higher lipophilicity due to branched alkyl chain Low polarity due to CF₃ group
Stability Stable under inert conditions Similar stability CF₃ group may stabilize azide

Notes:

  • The target compound’s ether linkage and phenylpropoxy chain enhance solubility in polar aprotic solvents compared to halogenated analogs .
  • Azides are generally sensitive to heat and shock; substituents like CF₃ may slightly mitigate this risk .

Biological Activity

1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include an azido group, a phenyl ring, and a methyl-substituted benzene ring. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C16H17N3O
  • CAS Number : 1217813-19-8

The presence of the azido group allows for diverse chemical reactions, including oxidation and reduction, which can be exploited in drug development and other applications .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through its functional groups. The azido group is particularly notable for participating in click chemistry , enabling the formation of stable triazole linkages with various targets. This property enhances its potential for use in drug design and molecular biology applications.

Interaction with Biological Targets

The compound's hydrophobic phenyl and methyl groups contribute to its binding affinity with proteins and nucleic acids, influencing its specificity and efficacy. Research indicates that such interactions can lead to modifications in cellular pathways, potentially resulting in therapeutic effects.

Antimicrobial Activity

Studies have shown that azido-containing compounds exhibit antimicrobial properties. For instance, derivatives of this compound have been investigated for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antitumor Effects

Preliminary research suggests that this compound may possess antitumor activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This effect is hypothesized to stem from the compound's ability to interact with specific receptors on tumor cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial activity .
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis at concentrations above 10 µM .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameKey FeaturesBiological Activity
1-Azido-2-methylbenzeneLacks phenylpropoxy groupReduced reactivity
3-Azido-1-phenylpropaneLacks methyl-substituted benzene ringLimited hydrophobic interactions
1-(Diphenylmethyl)-4-(3-hydroxyphenyl)-2-propenyl piperazineExhibits different receptor interactionsEffective against specific cancer types

Q & A

Q. What are the common synthetic routes for preparing 1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, propargyl bromide reacts with phenolic derivatives (e.g., 2-methylphenol) in the presence of a base like K₂CO₃ to form alkoxy intermediates, followed by azide introduction via SN2 substitution .
  • Optimization : Catalytic systems (e.g., CuSO₄/Na ascorbate for click chemistry) improve yield and regioselectivity. Reflux conditions and solvent polarity (e.g., DCM/H₂O mixtures) are critical for controlling side reactions .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

  • 1H NMR : Key peaks include δ4.7 (azide-CH₂) and δ2.4 (methylbenzene), with integration ratios confirming stereochemistry .
  • FT-IR : Azide stretch at ~2,100 cm⁻¹ and C-O-C ether vibrations at ~1,250 cm⁻¹ validate functional groups .
  • HPLC/MS : Purity (>98%) and molecular ion ([M+H]⁺) should align with theoretical m/z values .

Q. What safety considerations are critical when handling this azide-containing compound?

Methodological Answer:

  • Thermal Stability : Avoid heating above 40°C to prevent explosive decomposition. Use controlled environments (e.g., inert gas) during reactions .
  • Toxicity Mitigation : Conduct reactions in fume hoods with PPE (gloves, goggles). Monitor azide accumulation via iodometric titration .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of 1,3-dipolar cycloadditions involving this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states. Frontier Molecular Orbital (FMO) theory predicts regioselectivity based on HOMO-LUMO interactions between the azide and acetylene .
  • MD Simulations : Solvent effects (e.g., DMSO vs. H₂O) on reaction pathways can be modeled using GROMACS .

Q. What strategies resolve contradictory data regarding the compound’s stability under different catalytic conditions?

Methodological Answer:

  • Controlled Replicates : Vary catalyst loading (e.g., CuI: 0.1–5 mol%) and monitor decomposition via TLC/GC-MS .
  • Kinetic Studies : Use Arrhenius plots to compare activation energies in polar vs. nonpolar solvents. Contradictions may arise from solvent-dependent intermediate stabilization .

Q. How can ecological impact assessments be designed for this compound?

Methodological Answer:

  • Fate Studies : Track biodegradation (OECD 301B) and soil mobility (column leaching tests) under simulated environmental conditions .
  • Toxicity Assays : Use Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201) to assess aquatic toxicity. LC-MS quantifies bioaccumulation .

Q. What theoretical frameworks guide the integration of this compound into medicinal chemistry research?

Methodological Answer:

  • Click Chemistry : Sharpless’s principles apply for modular synthesis of triazole-linked conjugates (e.g., drug delivery systems) .
  • Pharmacophore Modeling : Use Schrödinger Suite to map azide-alkyne interactions with biological targets (e.g., enzyme active sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.